molecular formula C18H17N3O4 B5404397 methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B5404397
M. Wt: 339.3 g/mol
InChI Key: IYDFNWPDTWSAFH-DHDCSXOGSA-N
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Description

Methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a combination of imidazolidine, pyrrole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions.

    Synthesis of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Imidazolidine and Pyrrole Rings: This step often involves a condensation reaction, where the imidazolidine and pyrrole rings are linked through a methylene bridge.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}benzoate: Similar structure but with an indole moiety instead of a pyrrole.

    Methyl 4-{3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate: Similar structure but with different substituents on the pyrrole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-10-8-13(9-15-16(22)20-18(24)19-15)11(2)21(10)14-6-4-12(5-7-14)17(23)25-3/h4-9H,1-3H3,(H2,19,20,22,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDFNWPDTWSAFH-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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